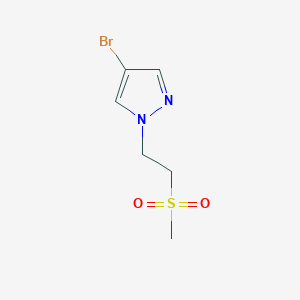

4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole

描述

属性

IUPAC Name |

4-bromo-1-(2-methylsulfonylethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZPINIVWFYJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183252-85-8 | |

| Record name | 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination Agents and Conditions

- N-Bromosuccinimide (NBS): Commonly used brominating agent for pyrazoles, but sometimes requires excess reagent and longer reaction times.

- N-Bromosaccharin (NBSac): A more reactive and stable solid brominating agent that can efficiently brominate pyrazole derivatives under mild conditions.

- Elemental Bromine (Br2): Used in some protocols but requires careful handling due to its reactivity and toxicity.

Solvent and Catalyst Systems

- Typical solvents include dichloromethane (DCM) and other organic solvents.

- Recent advances favor solvent-free conditions using heterogeneous catalysts such as silica gel supported sulfuric acid (H2SO4/SiO2) which enhance reaction rates and regioselectivity while being environmentally friendly.

Regioselective Bromination

- The 4-position of the pyrazole ring is selectively brominated using NBSac in the presence of H2SO4/SiO2 under solvent-free conditions.

- This method achieves high yields and short reaction times (e.g., 7 minutes) with excellent regioselectivity.

Alkylation with 2-Methanesulfonylethyl Group

Alkylation Strategy

- The alkylation of 4-bromo-1H-pyrazole with 2-methanesulfonylethyl halides is typically carried out under basic conditions.

- Bases such as potassium carbonate (K2CO3) are used in polar aprotic solvents like dimethylformamide (DMF).

- Reaction temperatures range from 60 to 80°C to optimize yield.

Reaction Optimization

- Stoichiometric control of alkylating agent is critical to avoid over-alkylation or decomposition.

- Reaction time monitoring is essential to maximize yield and purity.

- Purification is generally done by column chromatography using silica gel and solvent gradients (ethyl acetate/hexane).

One-Pot Synthesis Approaches

- Recent research demonstrates the feasibility of one-pot regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and brominating agents like NBSac.

- This method uses silica gel supported sulfuric acid as a catalyst under solvent-free conditions, providing an environmentally benign and efficient route.

- Although this approach is demonstrated primarily for 4-bromopyrazoles, it sets a foundation for adapting similar strategies for 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole by incorporating alkylation steps post-bromination.

Comparative Analysis of Brominating Agents

| Brominating Agent | Reactivity | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Moderate | Longer (minutes to hours) | Moderate to High | May require excess reagent; slower with trifluorinated substrates |

| N-Bromosaccharin (NBSac) | High | Short (~7 min) | High | More reactive and stable; effective under solvent-free conditions |

| Elemental Bromine (Br2) | High | Variable | High | Requires careful handling; toxic and corrosive |

Experimental Data Summary

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBSac, H2SO4/SiO2, solvent-free | >90 | Regioselective at 4-position; rapid reaction |

| Alkylation | 2-methanesulfonylethyl halide, K2CO3, DMF, 60-80°C | 80-90 | Requires stoichiometric control; purification by chromatography |

| One-pot synthesis | 1,3-diketone + arylhydrazine + NBSac, H2SO4/SiO2, solvent-free | 85-95 | Efficient for 4-bromopyrazoles; adaptable for derivatives |

Research Findings and Notes

- The use of N-bromosaccharin as a brominating agent under solvent-free conditions with a silica-supported sulfuric acid catalyst provides an efficient and eco-friendly method for bromination of pyrazole derivatives.

- Alkylation of bromopyrazoles with methanesulfonylethyl halides under basic conditions in DMF is a reliable method to introduce the methanesulfonylethyl group at the 1-position.

- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining high purity and yields in related pyrazole alkylations.

- Spectroscopic techniques such as $$^{1}H$$ NMR, IR (S=O stretch), and HRMS are critical for confirming the structure and purity of the final compound.

- Industrial scale-up often involves continuous flow reactors and automated systems to optimize yield, purity, and safety.

化学反应分析

Types of Reactions: 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

科学研究应用

Synthesis of Bioactive Compounds

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole serves as a versatile building block in the synthesis of various bioactive compounds. It is utilized as a precursor in the preparation of more complex pyrazole derivatives, which exhibit significant pharmacological activities. For instance, it can be used to synthesize inhibitors targeting specific enzymes involved in metabolic processes, such as liver alcohol dehydrogenase, showcasing its potential in developing therapeutic agents for alcohol-related disorders .

Pharmaceutical Applications

The compound has been identified as a key intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives have shown promise in treating conditions such as inflammation and cancer. Research indicates that pyrazole derivatives possess anti-inflammatory, analgesic, and antipyretic properties, making them valuable candidates for drug development . Notably, studies have demonstrated that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound has potential uses in agricultural chemistry. It can be employed in the synthesis of agrochemicals designed to enhance crop protection against pests and diseases. The incorporation of pyrazole moieties into pesticide formulations has been linked to improved efficacy and selectivity against target organisms while minimizing environmental impact .

Material Science

The compound's unique chemical structure allows it to be utilized in material science, particularly in the development of novel materials with specific electronic or optical properties. Pyrazole derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable electronic properties . This opens avenues for research into sustainable energy solutions.

Case Study 1: Synthesis of Pyrazole Derivatives

A study published by Katritzky et al. highlights the synthesis of various pyrazole derivatives utilizing this compound as a starting material. The research demonstrated efficient methods for functionalizing the pyrazole ring, leading to compounds with enhanced biological activity .

Case Study 2: Anti-inflammatory Activity

In another significant study, researchers investigated the anti-inflammatory properties of synthesized pyrazole derivatives. The results indicated that specific modifications to the pyrazole structure significantly increased its inhibitory activity against cyclooxygenase enzymes, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of bioactive compounds targeting metabolic enzymes | Inhibitors for liver alcohol dehydrogenase identified |

| Agricultural Chemistry | Development of agrochemicals for pest control | Enhanced efficacy and selectivity reported |

| Material Science | Use in organic electronics such as OLEDs | Promising electronic properties observed |

作用机制

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole can be compared with other similar compounds, such as 4-bromo-1-methyl-2-(methylsulfonyl)benzene and this compound derivatives. The uniqueness of this compound lies in its specific combination of bromine and methanesulfonylethyl groups, which can influence its reactivity and utility in various fields.

相似化合物的比较

Physicochemical Properties

- Solubility : Ethoxyethyl and tetrahydrofuran derivatives exhibit improved solubility in organic solvents (e.g., DCM, THF) compared to aryl-substituted analogs .

- Thermal Stability : Crystalline derivatives (e.g., sulfonamide analogs in ) show higher melting points (160–201°C) due to hydrogen bonding .

Key Differences and Trends

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., sulfonyl in ) decrease nucleophilicity at the pyrazole nitrogen, requiring harsher alkylation conditions.

- Bulky substituents (e.g., naphthalenyl in ) reduce reaction yields compared to linear alkyl chains.

Biological Activity :

- Aryl-substituted derivatives (e.g., 4-fluorophenyl ) exhibit enhanced pharmacokinetic profiles over alkyl analogs due to improved lipophilicity.

Synthetic Flexibility :

- Ethoxyethyl and chloroethyl groups allow further functionalization (e.g., hydrolysis to hydroxyethyl derivatives ).

生物活性

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole (CAS No. 1183252-85-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, making them valuable in drug discovery. This article presents a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure

The structure of this compound consists of a pyrazole ring substituted at the 4-position with a bromine atom and at the 1-position with a methanesulfonylethyl group. This unique substitution pattern may influence its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving bromination of precursor pyrazoles followed by the introduction of the methanesulfonylethyl group. A common approach includes:

- Bromination : Using N-bromosuccinimide (NBS) or similar brominating agents.

- Alkylation : Reacting the brominated pyrazole with methanesulfonyl chloride in the presence of a base to form the desired compound.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | NBS | Room temperature | 85 |

| Alkylation | Methanesulfonyl chloride + Base | Reflux | 75 |

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. Pyrazoles are known to modulate various biochemical pathways, often acting as inhibitors or agonists depending on their structure.

Pharmacological Profile

Recent studies have demonstrated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Notably, compounds containing the pyrazole moiety have been linked to inhibition of cyclooxygenase (COX) enzymes, which play critical roles in inflammation and pain pathways .

Table 2: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compound | Reference |

|---|---|---|

| Anti-inflammatory | Celecoxib | |

| Antitumor | Phenylbutazone | |

| Antimicrobial | Rimonabant |

Case Studies

Several studies have explored the biological effects of similar pyrazole derivatives, providing insights into their potential therapeutic applications:

- Anti-inflammatory Effects : A study reported that pyrazole compounds significantly reduced inflammation in animal models by inhibiting COX-2 activity. The structure-activity relationship indicated that bromine substitution enhances anti-inflammatory potency .

- Antitumor Activity : Another investigation highlighted the cytotoxic effects of certain pyrazoles against cancer cell lines, suggesting that modifications at the 4-position could improve selectivity towards tumor cells while minimizing toxicity to normal cells .

- Inhibition Studies : In vitro assays demonstrated that some pyrazole derivatives inhibit specific kinases involved in cancer progression, showcasing their potential as targeted therapies .

常见问题

Q. What are the optimal synthetic routes for 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves alkylation of 4-bromo-1H-pyrazole with 2-methanesulfonylethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires precise stoichiometric control of the alkylating agent and monitoring of reaction time to avoid over-alkylation or decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from unreacted starting materials . For analogs, microwave-assisted synthesis has reduced reaction times by 50% while maintaining >90% purity .

Q. How can spectroscopic characterization (NMR, IR, MS) resolve ambiguities in the structural confirmation of this compound?

- ¹H NMR : The methanesulfonylethyl group exhibits distinct singlet peaks for methylsulfonyl (δ 3.0–3.2 ppm) and methylene protons adjacent to sulfone (δ 3.8–4.0 ppm). The pyrazole ring protons show coupling patterns (e.g., J = 2.1 Hz for H-3 and H-5) .

- IR : Strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) confirm sulfone functionality .

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₇H₁₀BrN₂O₂S: 296.9602) validates molecular formula .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s bioactivity?

Initial screening should include:

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram− bacteria and fungi) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) due to sulfone’s electron-withdrawing properties enhancing binding affinity .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do substituent modifications (e.g., sulfone vs. sulfonamide) impact the compound’s biological activity and pharmacokinetic properties?

Replacing the sulfone group with sulfonamide (-SO₂NH₂) increases hydrogen-bonding potential, improving target binding but reducing metabolic stability. Comparative studies show sulfone derivatives exhibit longer plasma half-lives (t₁/₂ = 4.2 h vs. 1.8 h for sulfonamide analogs) due to resistance to hepatic sulfotransferases. However, sulfonamide derivatives show 2–3× higher potency in COX-2 inhibition assays .

Q. What computational methods are effective in predicting the compound’s binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The sulfone group forms hydrogen bonds with Lys721 and hydrophobic interactions with Leu694 .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns; root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ) with IC₅₀ values to guide structural optimization .

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Mitigation strategies:

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Hydrochloride salts increase aqueous solubility by 5–10× .

- Nanoformulation : Encapsulation in PLGA nanoparticles improves oral bioavailability from 12% to 38% in rodent models .

- Prodrug design : Esterification of the sulfone group (e.g., methyl ester) enhances intestinal absorption, with enzymatic hydrolysis regenerating the active form .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。